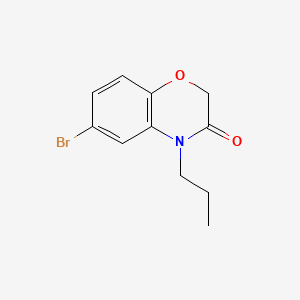

6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-propyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-2-5-13-9-6-8(12)3-4-10(9)15-7-11(13)14/h3-4,6H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIKGVGAPMAWBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)COC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742932 | |

| Record name | 6-Bromo-4-propyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365273-01-3 | |

| Record name | 6-Bromo-4-propyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity and Pharmacological Potential of 6 Bromo 4 Propyl 2h 1,4 Benzoxazin 3 One and Analogues

Antimicrobial Activity Investigations

Benzoxazinone (B8607429) derivatives have demonstrated a broad spectrum of antimicrobial activity. mediresonline.orgresearchgate.net The core structure is considered a valuable pharmacophore for the development of new agrochemical antibiotics and therapeutic agents. nih.gov Studies have shown that modifications to the benzoxazinone ring, such as the introduction of halogen atoms or different alkyl and aryl groups, can significantly influence their biological efficacy.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Organisms

Derivatives of the benzoxazine (B1645224) and benzoxazinone family have been reported to possess antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. mediresonline.org For instance, various 1,4-benzoxazin-3-one derivatives featuring propanolamine (B44665) groups have shown good antibacterial activity against several phytopathogenic bacteria. nih.gov Similarly, studies on 2-aryl-4H-3,1-benzoxazin-4-ones have indicated good bactericidal activity against bacteria responsible for common diseases, suggesting their potential as a source for new clinically useful antibacterial compounds. researchgate.net A study on quinazolinone derivatives, which are structurally related to benzoxazinones, also revealed significant antibacterial properties. mediresonline.org

The antibacterial potential of benzoxazinone analogues has been evaluated against specific and clinically relevant bacterial strains. For example, synthesized derivatives of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one were tested against Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov Another study involving 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one and its quinazolinone derivative showed high activity against Staphylococcus aureus, Bacillus species, Aspergillus species, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. mediresonline.org The activity of these compounds was found to be superior to the standard drug ciprofloxacin (B1669076) in some cases. mediresonline.org

One study synthesized twenty derivatives of 2-aryl-4H-3,1-benzoxazin-4-one and tested them against Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Shigella flexneri, Escherichia coli, Salmonella typhi, and Pseudomonas aeruginosa) bacteria. researchgate.net The compound 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one showed significant activity against Bacillus subtilis, while 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one was notably active against Shigella flexneri, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net In contrast, 2-(4-bromophenyl)-4H-3,1-benzoxazin-one displayed weak activity against Staphylococcus aureus. researchgate.net

Interactive Table: Antibacterial Activity of Benzoxazinone Analogues Data represents the zone of inhibition in mm.

| Compound Class | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Reference |

|---|---|---|---|---|---|---|

| 6-bromo-quinazolin-4-ones | Significant Activity | Significant Activity | Significant Activity | Significant Activity | Significant Activity | mediresonline.orgnih.gov |

| 2-aryl-4H-3,1-benzoxazin-4-ones | Weak to Significant | Significant Activity | Significant Activity | - | Significant Activity | researchgate.net |

Antifungal Efficacy Against Fungal Pathogens

The benzoxazinone scaffold is also recognized for its antifungal properties. A variety of derivatives have been synthesized and tested against numerous fungal pathogens. nih.gov For example, a series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety was evaluated for in vitro antifungal activities against several plant pathogenic fungi, with some compounds showing moderate to good activity. nih.govfrontiersin.org Research has indicated that the presence of certain substituents, such as a 6-chloro group on the 1,4-benzoxazin-3-one skeleton, can enhance antifungal efficacy. nih.govfrontiersin.org Furthermore, a related compound, 6-bromo-4-ethoxyethylthio quinazoline, was found to possess high antifungal activity against plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net

Investigations into the antifungal action of benzoxazinone analogues have included testing against specific human and plant pathogenic fungi. A study on new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones demonstrated significant antifungal activity against Candida albicans and Aspergillus niger. nih.gov However, another study on a 6-bromo-benzoxazinone derivative and its subsequent quinazolinone product found no activity against Candida albicans. mediresonline.org Additionally, a series of 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives were screened for their antifungal activity against Candida albicans and Aspergillus niger, with some compounds showing promising results compared to the standard drug griseofulvin. researchgate.net

Interactive Table: Antifungal Activity of Benzoxazinone Analogues Data represents the zone of inhibition in mm.

| Compound Class | Candida albicans | Aspergillus niger | Reference |

|---|---|---|---|

| 6-bromo-quinazolin-4-ones | Significant Activity | Significant Activity | nih.gov |

| 6-chloro-1,3-benzoxazines | 17 | 18 | researchgate.net |

Antitubercular and Antimycobacterial Potential

The benzoxazine scaffold has emerged as a promising foundation for the development of novel antitubercular agents. nih.gov This is particularly critical due to the rise of multi-drug resistant (MDR-TB) and extensively-drug resistant (XDR-TB) strains of Mycobacterium tuberculosis. nih.gov

A significant finding in this area involves analogues that are structurally very similar to 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one. A study on a series of 1,3-benzoxazine derivatives found that 6-bromo-3-(4-propylphenyl)-4-thioxo-2H-1,3-benzoxazin-2(3H)-one and 6-bromo-3-(4-propylphenyl)-2H-1,3-benzoxazin-2,4(3H)-dithione are the most active compounds against M. tuberculosis, with activity comparable to the first-line antitubercular drug isoniazid (B1672263) (INH). nih.gov These compounds also showed a broad spectrum of activity against other potentially pathogenic mycobacterial strains, including M. kansasii and M. avium. nih.gov

Furthermore, research targeting the menaquinone (Vitamin K2) biosynthesis pathway in M. tuberculosis has identified 1,4-benzoxazines as potent inhibitors. nih.gov A high-throughput screen against the 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) synthase (MenB), an essential enzyme in this pathway, led to the discovery of several 1,4-benzoxazine derivatives with excellent antibacterial activity against M. tuberculosis H37Rv, exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.6 µg/mL. nih.gov

Interactive Table: Antitubercular Activity of 1,4-Benzoxazine Analogues Against M. tuberculosis H37Rv

| Compound Analogue | R¹ | R² | R³ | R⁴ | MIC (µg/mL) | Reference |

|---|---|---|---|---|---|---|

| 1 | H | H | H | H | <1 | nih.gov |

| 4 | H | F | H | H | <1 | nih.gov |

| 9 | H | H | F | H | <1 | nih.gov |

| 10 | H | H | Cl | H | <1 | nih.gov |

| 2 | Me | H | H | H | >100 | nih.gov |

| 3 | H | Me | H | H | >100 | nih.gov |

| 8 | H | H | Me | H | >100 | nih.gov |

Based on the general structure from the cited source.

Antineoplastic and Cytotoxic Research

The benzoxazine scaffold is also present in molecules investigated for their anticancer and cytotoxic activities. nih.gov Research has explored the conversion of natural products like eugenol (B1671780) into benzoxazine derivatives to create new compounds with potential biological activity. nih.gov In vivo studies on benzoxazine derivatives of eugenol demonstrated their ability to reduce cancer incidence rates and tumor weight in mice with fibrosarcoma, with benzoxazine derivatives showing slightly better activity than their aminomethyl counterparts. nih.gov

In the realm of cytotoxic research, halogenated analogues have been evaluated. A study on N-alkyl-2-halophenazin-1-ones, which can be considered structural analogues due to their halogen substitution, assessed their cytotoxicity against various human cell lines. nih.gov Compounds were tested against human promyelocytic leukemia (HL-60), human lung cancer (A549), and normal lung fibroblast (MRC-5) cells. nih.gov While several compounds showed potent cytotoxicity against the cancer cell lines at concentrations below 1 µM, they unfortunately did not display significant selectivity against the cancer cells over the normal cells. nih.gov

Interactive Table: Cytotoxicity (IC₅₀ in µM) of Halogenated Analogues

| Compound | HL-60 (Leukemia) | A549 (Lung Cancer) | MRC-5 (Normal Lung) | Reference |

|---|---|---|---|---|

| 2a (N-methyl-2-chlorophenazin-1-one) | 0.43 ± 0.04 | 0.35 ± 0.01 | 0.31 ± 0.02 | nih.gov |

| 2b (N-propyl-2-chlorophenazin-1-one) | 0.23 ± 0.02 | 0.27 ± 0.01 | 0.21 ± 0.01 | nih.gov |

| 2c (N-pentyl-2-chlorophenazin-1-one) | 0.21 ± 0.01 | 0.21 ± 0.01 | 0.20 ± 0.01 | nih.gov |

| 3a (N-methyl-2-bromophenazin-1-one) | 1.1 ± 0.1 | 0.74 ± 0.02 | 0.61 ± 0.02 | nih.gov |

| 3b (N-propyl-2-bromophenazin-1-one) | 0.35 ± 0.01 | 0.32 ± 0.01 | 0.28 ± 0.01 | nih.gov |

| 3c (N-pentyl-2-bromophenazin-1-one) | 0.65 ± 0.03 | 0.62 ± 0.02 | 0.47 ± 0.01 | nih.gov |

Inhibition of Cancer-Related Proteases and Other Enzymes

Research into the direct inhibitory effects of this compound on specific cancer-related proteases is not extensively documented in available literature. However, the broader class of brominated heterocyclic compounds has shown potential in targeting key enzymes involved in cancer metabolism. For instance, a spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivative was identified as a covalent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme crucial for the energy metabolism of cancer cells. mdpi.com This finding highlights the potential of bromine-containing scaffolds to interact with and inhibit enzymes vital for cancer cell survival, suggesting a possible avenue of investigation for benzoxazinone derivatives like the title compound.

Mechanisms of Interference with Cell Proliferation and Apoptosis Induction

Analogues of this compound have demonstrated the ability to interfere with cell proliferation and induce apoptosis in cancer cells. A study on derivatives of 6,8-dibromo-2-ethyl-4H-benzo[d] researchgate.netnih.govoxazin-4-one revealed that these compounds exhibit antiproliferative activity against breast (MCF-7) and liver (HepG2) cancer cell lines. nih.gov The mechanism of action for the most active of these derivatives was linked to the enhancement of p53 expression, a tumor suppressor protein, and the activation of caspases 9 and 3, which are key executioners of apoptosis. nih.gov Another study on methylated and acetylated bromophenol derivatives showed that some of these compounds could induce apoptosis in leukemia K562 cells. mdpi.com These findings suggest that brominated benzoxazinone derivatives may exert their anticancer effects by triggering programmed cell death pathways.

Table 1: Effects of Benzoxazinone Analogues on Apoptotic Markers

| Derivative | Cancer Cell Line | Effect on p53 | Effect on Caspase-3 | Effect on Caspase-9 |

| Derivative 9 | MCF-7 & HepG2 | Increased expression | Increased expression | Increased expression |

| Derivative 13 | MCF-7 & HepG2 | Increased expression | Increased expression | Increased expression |

| Derivative 14b | MCF-7 & HepG2 | Increased expression | Increased expression | Increased expression |

Data sourced from a study on 6,8-dibromo-2-ethyl-4H-benzo[d] researchgate.netnih.govoxazin-4-one derivatives. nih.gov

Tyrosine Kinase Inhibition and Related Signaling Pathways (e.g., KDR, ABL)

While direct evidence for the inhibition of tyrosine kinases like KDR (VEGFR2) or ABL by this compound is not available in the reviewed literature, the broader class of heterocyclic compounds containing a substituted aniline (B41778) moiety, which can be conceptually related to the N-propyl group on the benzoxazinone ring, has been a focus of tyrosine kinase inhibitor design. For example, 4-anilino quinazolines are known to be potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. sigmaaldrich.com Although structurally distinct, this highlights that nitrogen-containing heterocyclic scaffolds can be tailored to interact with the ATP-binding sites of various kinases. Further screening of benzoxazinone libraries would be necessary to determine their potential as tyrosine kinase inhibitors.

Cytotoxic Effects on Specific Cancer Cell Lines (e.g., Hep-G2, SW)

Studies on benzoxazinone analogues have confirmed their cytotoxic effects against various cancer cell lines. Derivatives of 6,8-dibromo-2-ethyl-4H-benzo[d] researchgate.netnih.govoxazin-4-one were evaluated for their anticancer activity against human breast (MCF-7) and liver (HepG2) cancer cells. nih.govresearchgate.net Several of these derivatives displayed significant antiproliferative activity and were noted for their selectivity against cancer cells over normal fibroblasts. nih.gov For instance, certain derivatives exhibited broad-spectrum activity against both MCF-7 and HepG2 cell lines. nih.gov

In the context of colon cancer, while no direct data exists for the title compound, other novel compounds have been tested against the SW620 cell line. For example, a chitooligosaccharide–gallic acid conjugate showed a reduction in cell viability of SW620 cells. mdpi.com Similarly, a study on halogenated benzofuran (B130515) derivatives demonstrated the cytotoxic potential of a bromo-methoxy derivative against SW620 cells, with an IC50 value of 10.8 ± 0.9 μM. nih.gov These findings underscore the general potential of halogenated heterocyclic compounds in targeting colon cancer cells.

Table 2: Cytotoxicity of a Benzofuran Analogue against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | 3.8 ± 0.5 |

| A549 (Lung) | 3.5 ± 0.6 | |

| SW620 (Colon) | 10.8 ± 0.9 |

Data for a structurally related halogenated heterocyclic compound. nih.gov

Anti-inflammatory and Immunomodulatory Studies

The benzoxazinone core is also associated with anti-inflammatory properties, with research pointing towards the modulation of key inflammatory pathways and receptors.

Modulation of Inflammatory Response Pathways by Benzoxazinones

Benzoxazinone and benzoxazolone derivatives have been shown to modulate inflammatory pathways. One study on 4-sulfonyloxy/alkoxy benzoxazolone derivatives demonstrated their ability to inhibit the production of nitric oxide (NO), interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. researchgate.net The mechanism of action for the most potent compound was found to be the regulation of the ERK- and p38-mediated mitogen-activated protein kinase (MAPK) and the NF-κB/iNOS signaling pathways. researchgate.net Another study on 2H-1,4-benzoxazin-3(4H)-one derivatives showed that they could downregulate the transcription and protein levels of the inflammatory enzymes iNOS and COX-2 in LPS-stimulated microglial cells. nih.gov This suggests that the benzoxazinone scaffold can serve as a template for the development of novel anti-inflammatory agents.

PPAR-gamma Antagonism by Benzoxazinone Derivatives

The interaction of benzoxazinone derivatives with peroxisome proliferator-activated receptor-gamma (PPAR-γ) has been a subject of investigation, primarily in the context of metabolic diseases. However, the available research predominantly points towards an agonistic rather than an antagonistic role. Several studies have synthesized and evaluated benzoxazinone derivatives as PPAR-γ agonists for their potential antidiabetic effects. researchgate.netnih.gov Docking studies have also been conducted to understand the binding of benzoxazinone derivatives to the PPAR-γ active site, with the aim of designing potent agonists. nih.gov While the strategic design of PPAR-γ antagonists from agonists has been explored for other chemical classes, there is a lack of specific evidence in the searched literature to classify this compound or its close analogues as PPAR-gamma antagonists.

RORγ Agonist Activity and Related Immunological Implications

The Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) is a crucial transcription factor, particularly its isoform RORγt, which governs the differentiation and function of T helper 17 (Th17) and cytotoxic T 17 (Tc17) cells. researchgate.netnih.gov Aberrant RORγt function is linked to the overproduction of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), which can drive various autoimmune diseases. nih.govresearchgate.net Consequently, RORγ has become an attractive therapeutic target for these conditions. nih.govmdpi.com

Synthetic small-molecule RORγ agonists have been developed and shown to enhance the effector functions of Type 17 cells. researchgate.net This agonism leads to several immunological outcomes:

Increased Cytokine Production: RORγ agonists can increase the production of key cytokines and chemokines like IL-17A and GM-CSF. researchgate.net

Enhanced Survival and Cytotoxicity: They have been found to improve the survival and cytotoxic capabilities of T cells. researchgate.net

Attenuation of Immunosuppression: RORγ agonists can curtail the formation of regulatory T cells (Tregs), which typically suppress immune responses. This action can shift the balance from an immunosuppressive state towards an immune effector state, favoring Th17 cells over Tregs. researchgate.net

These combined effects—boosting immune activation while decreasing immune suppression—make RORγ agonists a novel therapeutic strategy being investigated for cancer immunotherapy. researchgate.net Conversely, RORγ inverse agonists are being explored to treat autoimmune diseases by reducing the production of pro-inflammatory cytokines like IL-17A/F, IL-22, and IL-1β. researchgate.net

Table 1: Examples of RORγ Modulators and Their Investigated Activities (Note: This table includes various modulators of the RORγ receptor to illustrate the scope of research in this area and does not imply that this compound itself has been tested for these specific activities.)

| Compound/Class | Modulator Type | Investigated Effect | Source |

| Synthetic Agonists | Agonist | Enhance antitumor immunity; Increase IL-17A production. | researchgate.net |

| Zymostenol | Agonist | RORγ agonist with an EC50 of 1 μM. | nih.gov |

| GSK2981278 | Inverse Agonist | Attenuates inflammation in a psoriasis-like mouse model. | researchgate.net |

| XY018 | Antagonist | Inhibits ROR-γ constitutive activity with an EC50 of 190 nM. | nih.gov |

| JNJ-61803534 | Inverse Agonist | Potent RORγt inverse agonist with an IC50 of 9.6 nM; has anti-inflammatory activity. | nih.gov |

Neuropharmacological and Central Nervous System (CNS) Activities

The benzoxazinone scaffold is a core structure in many compounds investigated for their effects on the central nervous system. Research has explored their potential in treating neurodegenerative diseases and seizure disorders through various mechanisms of action.

The 2H-1,4-benzoxazin-3(4H)-one framework is recognized for its utility in the development of treatments for neurodegenerative diseases. One of the key mechanisms underlying this potential is the modulation of neuroinflammation. For instance, certain derivatives have been shown to possess anti-inflammatory properties in microglial cells, which are the primary immune cells of the central nervous system. These compounds were found to effectively reduce the production of nitric oxide (NO) and significantly decrease the transcription levels of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, following stimulation with lipopolysaccharide (LPS).

Further research has identified specific 1,4-benzoxazine compounds that are highly protective in tissue culture models of neurodegeneration. nih.gov One such derivative, designated HSB-13, demonstrated the ability to reduce striatal degeneration and improve behavioral outcomes in a mouse model of Huntington's disease. nih.gov The neuroprotective action of HSB-13 was linked to its ability to inhibit cyclin-dependent kinases (CDKs), in addition to GSK3 and p38 MAPK. nih.gov Another class of antioxidant 8-alkylamino-1,4-benzoxazines proved to be powerful neuroprotective agents in a mouse model of brain damage relevant to cerebral palsy. nih.gov

The search for novel antiepileptic drugs has led researchers to explore various heterocyclic compounds. While direct studies on this compound are limited, research into related structures provides insight into the potential of the broader benzoxazole (B165842) and benzoxazinone classes.

Studies on benzoxazole derivatives have shown significant anticonvulsant potential. In one study, a series of benzoxazole derivatives containing a 1,2,4-triazolone moiety was synthesized and evaluated. nih.gov The most promising compound from this series, 5f, exhibited potent anticonvulsant activity in the maximal electroshock seizure (MES) model with an ED50 of 22.0 mg/kg and demonstrated a better safety profile than the standard drugs carbamazepine (B1668303) and valproate. nih.gov Its mechanism of action was linked to the regulation of γ-aminobutyric acid (GABA) levels in the brain. nih.gov Another study on 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones also identified potent anticonvulsant compounds, with the most active, 4g, showing ED50 values of 23.7 mg/kg (MES) and 18.9 mg/kg (scPTZ). nih.gov This activity was also associated with increased GABA levels. nih.gov Research on hydrazone derivatives of 5-Chloro-2(3H)-benzoxazolinone has also indicated potent anticonvulsant activity. researchgate.net

Benzoxazinone derivatives have been investigated for their ability to bind to various receptors in the central nervous system, which is key to their potential as therapeutic agents.

Dopamine (B1211576) Receptors: A series of 6- and 7-piperazinyl- and -piperidinylmethylbenzoxazinones were found to possess dopamine D4 antagonist activity, leading to the discovery of a potential atypical antipsychotic agent. researchgate.net

Sigma (σ) Receptors: Sigma receptors, particularly the σ1 subtype, are recognized as a binding target for numerous CNS-active compounds, including antidepressants. nih.gov These receptors are involved in a variety of physiological functions and can modulate the activity of other neurotransmitter systems. nih.gov For example, sigma receptor agonists have been shown to inhibit the NMDA-stimulated release of dopamine in the striatum. nih.gov While direct binding data for this compound is not specified, the affinity of the broader structural class for these receptors is an area of pharmacological interest.

Table 2: Receptor Binding Profile for a Benzoxazinone Analogue

| Compound Class | Receptor Target | Activity Profile | Source |

| 6- and 7-piperazinyl- and -piperidinylmethylbenzoxazinones | Dopamine D4 | Antagonist | researchgate.net |

Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for the symptomatic treatment of Alzheimer's disease. Research has demonstrated that compounds based on the benzoxazinone core can act as effective AChE inhibitors.

A novel series of indole-benzoxazinones was synthesized and evaluated for their ability to inhibit human acetylcholinesterase (hAChE). nih.gov The most active compounds in this series, 7a and 7d, displayed effective inhibitory profiles. nih.gov Kinetic studies revealed that these compounds act as non-competitive inhibitors of AChE. Furthermore, molecular docking studies suggested that these active benzoxazinone derivatives bind to the AChE enzyme in a manner similar to the established Alzheimer's drug, donepezil. nih.gov

Table 3: Acetylcholinesterase (AChE) Inhibition by Indole-Benzoxazinone Analogues

| Compound | Inhibition Constant (Ki) | Inhibition Type | Source |

| 7a | 20.3 ± 0.9 μM | Non-competitive | |

| 7d | 20.2 ± 0.9 μM | Non-competitive | nih.gov |

Other Investigated Biological Activities

Beyond their effects on the central nervous system, benzoxazinone derivatives have been explored for a range of other biological activities.

Anti-inflammatory Activity: As mentioned previously, certain 2H-1,4-benzoxazin-3(4H)-one derivatives have demonstrated anti-inflammatory effects by reducing pro-inflammatory mediators in microglial cells. nih.gov

Antiproliferative and Antioxidant Activity: Structurally related naphthoxazole analogs have shown notable antiproliferative potency against a panel of human cancer cell lines, with one chlorinated analog exhibiting activity similar to the chemotherapy drug cisplatin. Some of these compounds also proved to have antioxidant properties.

Human Topoisomerase I Inhibition: Substituted-3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives have been investigated as inhibitors of human topoisomerase I, an enzyme critical for DNA replication and a target for cancer chemotherapy. nih.gov One compound, BONC-013, was found to be a potent inhibitor that functions by stabilizing the covalent enzyme-DNA complex, an action characteristic of topoisomerase poisons. nih.gov

Platelet Aggregation Inhibition: A series of 1,4-benzoxazine-3(4H)-one derivatives were designed and synthesized as potential inhibitors of platelet aggregation. Two compounds, 8c and 8d, were identified as the most potent molecules in the series for inhibiting ADP-induced platelet aggregation in rabbit blood samples, with IC₅₀ values of 8.99 µM and 8.94 µM, respectively.

Antioxidant Properties and Radical Scavenging Capabilities

Derivatives of 2-benzoxazolinone (B145934) have been investigated for their potential to combat diabetic complications by targeting multiple pathological pathways, including the formation of reactive oxygen species. nih.gov In one study, a series of 2-benzoxazolinone derivatives were designed and synthesized with the aim of inhibiting aldose reductase (ALR2), advanced glycation end products (AGEs), and free radicals. nih.gov The synthesized molecules were evaluated for their free radical scavenging potency, demonstrating the antioxidant potential of this class of compounds. nih.gov

Similarly, a series of benzothiazine derivatives were developed as multifunctional aldose reductase inhibitors. Several of these compounds, particularly those with a phenolic hydroxyl-substituted N2-styryl side chain, exhibited potent antioxidant activity in the DPPH radical scavenging test, in addition to their primary ALR2 inhibitory function. rsc.org

While direct studies on the antioxidant properties of this compound were not found, the documented antioxidant and radical scavenging activities of structurally related benzoxazolinone and benzothiazine derivatives suggest that this compound may also possess similar capabilities. nih.govrsc.org

Antiviral and Anti-HIV Activities

The benzoxazinone scaffold has been explored for its potential in developing novel anti-HIV agents. Research has shown that derivatives of 2-benzoxazolinone can exhibit anti-human immunodeficiency virus-1 (HIV-1) activity. In one study, a new class of 2-benzoxazolinone derivatives was synthesized and evaluated, with all tested compounds showing activity against HIV-1. bohrium.com The most potent of these compounds, which featured a thiadiazole ring, demonstrated an 84% inhibition rate. bohrium.com Docking studies suggested that the probable mechanism of action involves the chelation of two Mg2+ cations in the active site of the prototype foamy virus integrase. bohrium.com It was also noted that the benzoxazolinone scaffold could be involved in π-π stacking interactions with viral DNA in the integrase active site. bohrium.com

Another study focused on N-acylanthranoylanthranilic acids and their cyclized 4H-benzo[d] nih.govnih.govoxazin-4-one derivatives as potential HIV-1 non-nucleoside reverse transcriptase (NNRT) inhibitors. ekb.eg The synthesized compounds displayed a wide range of inhibitory concentrations (IC50) from 30 nM to 123 µM. ekb.eg Molecular docking studies indicated that these compounds bind to the allosteric binding pocket near the reverse transcriptase active site. ekb.eg

Furthermore, various 1,3,4-Oxadiazole derivatives, which are also heterocyclic compounds, have been shown to possess a broad spectrum of biological activities, including antiviral and anti-HIV properties. scirea.org

While direct experimental data on the antiviral or anti-HIV activity of this compound is not available in the provided search results, the proven anti-HIV efficacy of other benzoxazinone derivatives suggests a potential avenue for future investigation of this specific compound.

Analgesic and Antipyretic Actions

The 2H-1,4-benzoxazin-3-one scaffold is a component of various compounds that have demonstrated significant analgesic properties. For instance, a study on quinazolinone derivatives, which share a similar heterocyclic core, revealed potent analgesic activity. scirea.org Specifically, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one and a related compound exhibited significant pain relief in acetic acid-induced writhing tests in mice, with activity levels ranging from 61.33% to 83.18%. scirea.org One of the synthesized quinazolinone derivatives showed higher analgesic activity than the standard drug, indomethacin. scirea.org

Additionally, derivatives of 2(3H)-benzoxazolone have been described as having a wide range of therapeutic activities, including analgesic effects. researchgate.net While direct studies on the analgesic or antipyretic actions of this compound were not identified, the analgesic potential of structurally similar compounds highlights a promising area for future research.

Hypolipidemic, Antidiabetic, and Related Metabolic Effects

The 4H-3,1-benzoxazin-4-one scaffold has been a focus of research for developing agents with hypolipidemic and antidiabetic properties. A series of 2-[4-(1,1-dimethylethyl)phenyl]-4H-3,1-benzoxazin-4-ones were synthesized and found to possess hypocholesterolemic, hypotriglyceridemic, and high-density-lipoprotein (HDL) elevating properties in rats. nih.gov The activity was optimal when the 6-position of the benzoxazinone ring was substituted with a bromine atom. nih.gov It was suggested that a metabolite or degradation product is likely responsible for the observed changes in lipoprotein concentrations. nih.gov

In another study, a series of 7-acyl-(2H)-1,4-benzoxazin-3-(4H)-one derivatives were synthesized and evaluated for their lipid-lowering actions. nih.gov Several of these compounds, specifically 7-(2-methylene butyryl) derivatives, showed very potent hypocholesterolemic and hypotriglyceridemic activities in various animal models. nih.gov

In the context of antidiabetic effects, N-acetic acid derivatives of 1,4-benzoxazines were designed as aldose reductase inhibitors. nih.gov Generally, the 3-thioxo derivatives were more potent inhibitors in vitro than the corresponding 3-oxo derivatives. nih.gov Furthermore, novel benzoxazine-based aglycones have been shown to inhibit both α-glucosidase and α-amylase activity, with IC50 values ranging from 11 µM to 60 µM. nih.gov

While direct experimental data for this compound was not found, the significant hypolipidemic and antidiabetic-related activities of its analogues strongly suggest its potential in these therapeutic areas.

Enzyme Inhibition Studies (e.g., Cathepsin G, Human Leukocyte Elastase, IMPDH, Aldose Reductase, Renin)

The 2H-1,4-benzoxazin-3-one framework and its analogues have been extensively studied as inhibitors of various enzymes.

Cathepsin G and Human Leukocyte Elastase (HLE): A series of 2-amino-3,1-benzoxazin-4-ones have been investigated as inhibitors of human cathepsin G, a serine protease involved in inflammation. nih.gov These compounds act as acyl-enzyme inhibitors, and their efficacy is influenced by the substituents at position 2. nih.gov Similarly, 4H-3,1-benzoxazin-4-one derivatives have been identified as a new class of cathepsin G inhibitors, with some molecules showing IC50 values in the low micromolar range. researchgate.net

Valine-derived benzoxazinones are competitive, slow-binding inhibitors of human leukocyte elastase (HLE). nih.gov The potency of these inhibitors is dependent on aryl substitution, with some compounds exhibiting inhibition constants (Ki) in the nanomolar range. nih.gov The mechanism involves the formation of a stable acyl-enzyme complex. nih.gov Extensive research on 175 benzoxazinones has shown that their inhibitory activity against HLE can be finely tuned by substitutions on the benzoxazinone ring. scilit.com For instance, alkyl groups at the R5 position can inhibit enzyme-catalyzed deacylation, leading to more potent inhibition. scilit.com A new series of benzoxazinone analogs also demonstrated inhibitory effects on neutrophil elastase (NE) release. nih.gov

Aldose Reductase: N-Acetic acid derivatives of 1,4-benzoxazines have been designed and synthesized as aldose reductase inhibitors, which are targets for managing diabetic complications. nih.gov In these studies, 3-thioxo derivatives were generally more potent than their 3-oxo counterparts in vitro. nih.gov Additionally, 2-benzoxazolinone derivatives have been designed as multi-functional agents targeting aldose reductase, advanced glycation end products, and free radicals. nih.gov

While there is no specific information on the inhibition of IMPDH and Renin by this compound in the provided results, the broad and potent inhibitory activity of its analogues against a range of enzymes highlights the potential of this compound as an enzyme inhibitor.

Platelet Aggregation Inhibition

Derivatives of 1,4-benzoxazine-3(4H)-one have been designed and synthesized as potential inhibitors of platelet aggregation. nih.gov In a study evaluating their anti-aggregatory activities on rabbit arterial blood samples, several compounds showed promising results against ADP-induced platelet aggregation. nih.gov Two compounds, in particular, were identified as the most potent, with IC50 values of 8.99 µM and 8.94 µM. nih.gov Molecular docking studies suggested that these compounds bind to the active site of the GP IIb/IIIa receptor. nih.gov

In a related study, 3-butyl-6-bromo-1(3H)-isobenzofuranone, a structurally similar compound, was found to significantly inhibit rat platelet aggregation induced by arachidonic acid. nih.gov Its mechanism of action was linked to the arachidonic acid cascade and the cGMP-NO signaling pathway. nih.gov

Although direct evidence for the platelet aggregation inhibition activity of this compound is not available, the demonstrated efficacy of its analogues suggests that it could be a promising candidate for further investigation in this area.

Structure Activity Relationships Sar and Mechanistic Investigations

Elucidation of Structure-Activity Relationships for 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one and Related Benzoxazinone (B8607429) Derivatives

The nature of the substituent at the C-6 position on the benzene (B151609) ring of the benzoxazinone scaffold plays a critical role in modulating biological activity. Halogens, as electron-withdrawing groups, are common substituents explored in medicinal chemistry to influence a molecule's pharmacokinetic and pharmacodynamic properties.

A study focused on benzoxazinone derivatives as inhibitors of the α-chymotrypsin enzyme provided direct comparative data on the effect of different halogen substituents at this position. nih.gov The research indicated that the inhibitory potential was influenced by the specific halogen present. Among the tested compounds, the activity increased in the order of bromo, chloro, and fluoro substitutions, suggesting that for this particular biological target, the bromine substituent conferred the least potent inhibitory effect compared to other halogens. nih.gov However, the presence of strong electron-donating or withdrawing groups on the phenyl ring was generally found to be beneficial for inhibitory potential. nih.gov

The substituent attached to the nitrogen atom at position 4 is a key determinant of the compound's properties and activity. The size, length, and functionality of this group can significantly alter the molecule's interaction with biological targets.

Research has shown varied outcomes based on the nature of the N-substituent. In some synthetic pathways, N-aryl groups were found to be essential for successful reactions, whereas N-acyl or N-tosyl groups proved unsuccessful, and long-chain N-alkyl groups sometimes led to decomposition. nih.gov This highlights the profound influence of the N-substituent on the chemical stability and reactivity of the benzoxazinone core.

Conversely, a highly potent and selective protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitor was developed from a benzoxazinone scaffold featuring a complex functionalized alkyl chain at the N-4 position (an ethyl butanoate group). nih.gov This demonstrates that N-alkylation, far from being a detrimental modification, can be a highly effective strategy for generating potent bioactive molecules, provided the substituent is optimized for the specific target. The N-propyl group in this compound represents a simple, unfunctionalized alkyl chain, and its effect would be highly dependent on the specific biological system it interacts with.

Beyond the specific substituents at positions 4 and 6, other modifications to the benzoxazinone core are crucial for fine-tuning bioactivity. The location of substituents on the aromatic ring is a significant factor. For α-chymotrypsin inhibitors, the position of electron-donating or -withdrawing groups influenced activity, with the order of preference being ortho > meta > para. nih.gov

A powerful strategy for developing novel therapeutics involves creating hybrid molecules where the benzoxazinone scaffold is combined with another pharmacophore. A notable example is the creation of benzoxazinone-pyrimidinedione hybrids, which have yielded highly potent and selective PPO inhibitors for herbicidal applications. nih.gov This approach leverages the favorable properties of the benzoxazinone core while introducing new interactions via the appended chemical moiety.

Furthermore, naturally occurring benzoxazinoids such as DIMBOA, which feature methoxy (B1213986) and hydroxyl groups on the benzene ring, underscore the importance of such substitutions in defining the ecological and biological roles of these molecules. researchgate.netcapes.gov.br

Stereochemistry, the three-dimensional arrangement of atoms, can have a significant impact on the biological activity of chiral molecules. While this compound itself is not chiral, modifications to the scaffold can introduce stereocenters. Research into related compounds has acknowledged the importance of stereoisomerism. For instance, synthetic strategies have been developed for the kinetic resolution of racemic 6-substituted 3-methyl-3,4-dihydro-2H- nih.govnih.govbenzoxazines, indicating that the separation of enantiomers is an area of interest. shd-pub.org.rs Other synthetic work has focused on achieving high diastereoselectivity, producing specific stereoisomers in excellent yields. researchgate.net These efforts imply a recognition that different stereoisomers of benzoxazinone derivatives likely possess distinct biological activities, a critical consideration in drug design and development.

Computational and Theoretical Approaches to SAR Analysis

Computational chemistry offers powerful tools to understand and predict the activity of bioactive molecules, thereby accelerating the design of new and more effective compounds.

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Several QSAR studies have been successfully applied to benzoxazinone derivatives to understand their mechanism of action and predict the activity of novel structures.

In one study focusing on substituted benzoxazinones as antiplatelet agents, three-dimensional QSAR (3D-QSAR) models were developed. mdpi.com These models, including one based on the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) approach, showed high predictive ability. The analysis revealed that steric, electrostatic, and hydrophobic fields are key determinants of antiplatelet activity. nih.govmdpi.com The pharmacophore model identified hydrogen bond acceptors, aromatic features, and hydrophobic groups as essential for activity. mdpi.com

Another QSAR study was conducted to predict the electrooxidation half-wave potentials of benzoxazine (B1645224) derivatives, a property relevant to their metabolic stability and biological action. nih.govresearchgate.net Both Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) models were developed, with the ANN model showing superior predictive power. nih.govresearchgate.net The analysis identified the most influential molecular descriptors, including the relative number of hydrogen atoms, HOMO energy, and the maximum electrophilic reaction index for the nitrogen atom. researchgate.net These studies demonstrate the utility of QSAR in rationalizing the SAR of benzoxazinones and guiding the synthesis of new analogues with desired properties.

Mechanistic Studies of this compound and Analogues

Understanding the precise mechanism by which a compound exerts its biological effect is crucial for drug development. This involves identifying the molecular target and characterizing the kinetics of the interaction.

A key step in mechanistic studies is the identification and validation of the biological target. For the benzoxazinone class, several targets have been proposed and investigated.

Serine Proteases: Benzoxazinones are well-documented as mechanism-based inhibitors of serine proteases, such as human leukocyte elastase (HLE) and chymotrypsin. nih.govnih.gov

Receptor Tyrosine Kinases: Computational screening has identified benzoxazinone derivatives as dual inhibitors of EGFR and HER2. nih.gov These initial findings were validated through in vitro kinase assays, which measured the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). nih.gov

G-Quadruplex DNA: Some benzoxazinone derivatives have been shown to target the G-quadruplex structure in the promoter region of the c-Myc gene. nih.gov Target validation was achieved using techniques like reverse transcription PCR (RT-PCR), which showed that the compounds down-regulated c-Myc mRNA expression, and electrophoretic mobility shift assays (EMSA), which demonstrated that the compounds could induce the formation of the G-quadruplex structure. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): Docking studies have suggested that benzoxazinones can act as agonists for PPARγ, a key regulator of lipid and glucose metabolism. nih.gov

These examples demonstrate a general strategy where computational methods first predict potential targets, which are then confirmed through a variety of in vitro biochemical and cell-based assays.

Kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor's potency (often expressed as the inhibition constant, Ki).

For serine proteases, benzoxazinones act as alternate substrate inhibitors. nih.gov The mechanism involves the nucleophilic attack of the active site serine residue on the C-4 carbonyl of the benzoxazinone ring. uomosul.edu.iq This attack leads to the opening of the oxazinone ring and the formation of a stable acyl-enzyme intermediate, which effectively inactivates the enzyme. nih.govuomosul.edu.iq The rate of this inactivation is influenced by substituents on the benzoxazinone structure; for example, electron-withdrawing groups can increase the rate of acylation and thus improve inhibitory potency. nih.gov

A study on a series of benzoxazinone derivatives against the serine protease α-chymotrypsin revealed diverse inhibition kinetics. nih.gov The compounds displayed competitive, non-competitive, and mixed-type inhibition, with Ki values ranging from 4.7 to 341.2 μM. nih.gov This diversity in kinetic behavior highlights how even small structural modifications on the benzoxazinone scaffold can alter the specific mechanism of enzyme inhibition.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone |

| 6-bromo-3-(5-bromopentyl)-2-[4-(dimethylamino)phenyl]-3-H-imidazo[4,5-b]pyridine |

Investigation of Cellular Pathway Modulation by Benzoxazinones

The 1,4-benzoxazin-3-one scaffold is a core structure in a variety of pharmacologically active compounds that can influence numerous cellular pathways. While specific pathway modulation data for this compound is not extensively detailed in publicly available research, the activities of analogous compounds provide significant insight into the potential mechanisms. Benzoxazinone derivatives are recognized for their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects, which stem from their interaction with key cellular targets. researchgate.net

For instance, certain benzoxazinone derivatives have been investigated as inhibitors of enzymes involved in inflammatory processes. One notable example is the inhibition of the arachidonic acid cascade. ucl.ac.be This pathway is critical for the synthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. The activity of benzoxazinones in this context highlights their potential to modulate inflammatory signaling pathways.

Furthermore, research into related structures, such as 2(3H)-benzoxazolone and its bioisosteres, reveals a broad spectrum of therapeutic applications, from acting as PPAR-gamma antagonists to neuroprotective agents. ucl.ac.be These actions are a direct result of their ability to interact with specific receptors and enzymes, thereby modulating their respective cellular signaling cascades. The structural similarity of this compound to these compounds suggests it may also share the ability to interact with a diverse set of biological targets.

The table below summarizes the reported activities of various benzoxazinone and bioisosteric analogues, illustrating the functional consequences of their interaction with cellular components.

| Compound Class | Cellular Target/Pathway | Observed Biological Activity |

| Benzoxazinone Derivatives | 5-HT1A/D2 Receptors | Serotonin and Dopamine (B1211576) Receptor Antagonism ucl.ac.be |

| Benzoxazinone Derivatives | Serotonin Transporter (SerT) | Inhibition of Serotonin Reuptake researchgate.net |

| Benzoxazolone Derivatives | Arachidonic Acid Cascade | Anti-inflammatory ucl.ac.be |

| Benzothiazolinone Derivatives | HIV/CMV Proteins | Antiviral ucl.ac.be |

This table is representative of activities found within the broader benzoxazinone class and its bioisosteres.

Bioisosteric Replacement and Pharmacophore Mimicry in Rational Drug Design

The principles of bioisosteric replacement and pharmacophore mimicry are central to the rational design of drugs based on the benzoxazinone scaffold. ucl.ac.be Bioisosterism involves substituting one atom or group of atoms in a molecule with another that produces a compound with similar biological properties. This strategy is often employed to enhance potency, improve selectivity, alter pharmacokinetic profiles, or reduce metabolic liabilities. ucl.ac.beacs.org

The benzoxazinone nucleus itself is often considered a bioisosteric replacement for a phenol (B47542) or catechol moiety. ucl.ac.be It mimics the key electronic and hydrogen-bonding features of these groups but with enhanced metabolic stability, making it a "privileged scaffold" in medicinal chemistry. ucl.ac.be Substituting a metabolically vulnerable phenol or catechol in a lead compound with a benzoxazinone ring can overcome poor pharmacokinetic characteristics. ucl.ac.be However, such a replacement can also significantly alter receptor affinity and selectivity due to local changes in steric and electronic properties. ucl.ac.be

In the context of this compound, the various substituents on the core ring system are critical for its specific interactions and can be subjects for bioisosteric modification:

The Bromine Atom (Position 6): Halogen atoms like bromine are often used to modulate lipophilicity and can form halogen bonds with biological targets. It could be replaced with other halogens (Cl, F) or pseudo-halogens (CN, CF3) to fine-tune electronic properties and binding interactions.

The Propyl Group (Position 4): This alkyl group contributes to the compound's lipophilicity and van der Waals interactions within a receptor's binding pocket. It could be replaced with other alkyl chains, cyclic groups, or polar moieties to explore the steric and electronic requirements of the target.

The Lactam Carbonyl: This group is a key hydrogen bond acceptor. While fundamental to the benzoxazinone structure, its environment can be modified to alter reactivity and binding.

A practical example of bioisosteric replacement in a related series involved modifying the N-methyl amide group of one series of benzoxazinones with small heterocyclic rings. This led to the creation of novel tricyclic benzoxazines with potent antagonist activity at 5-HT1A/B/D receptors, demonstrating how targeted replacement can yield compounds with improved pharmacological profiles. researchgate.net Similarly, replacing a 4-hydroxybenzthiazine-1,1-dioxide ring with a 4-oxoquinazoline structure has been used as a strategy to bind to COX receptors. psu.edu These examples underscore the power of bioisosteric replacement in the rational design of benzoxazinone-based therapeutic agents.

Biorelevance and Environmental Context of Benzoxazinones

Natural Occurrence and Biosynthesis of Benzoxazinones in Plants

Benzoxazinoids are synthesized by certain plants and stored in their tissues, typically in a non-toxic, glucosylated form. mdpi.comresearchgate.net The biosynthesis pathway begins with indole-3-glycerol phosphate (B84403), an intermediate in the tryptophan biosynthesis pathway. nih.gov A series of enzymatic reactions, primarily involving cytochrome P450 monooxygenases, converts this precursor into the core benzoxazinone (B8607429) structures. nih.gov Interestingly, research has shown that the biosynthetic pathway for these compounds has evolved independently at least three times in the plant kingdom, utilizing different sets of enzymes to achieve the same chemical end-product. nih.govsciencedaily.com

Benzoxazinoids are well-known specialized metabolites in the grass family (Poaceae), which includes major agricultural crops like maize, wheat, and rye. researchgate.netnih.gov However, their occurrence is not limited to grasses. These compounds have been identified sporadically in several distantly related eudicot families, highlighting a peculiar and widespread distribution. nih.govresearchgate.net This distribution suggests that the ability to produce benzoxazinoids arose independently multiple times throughout the evolutionary history of flowering plants. labmanager.comnih.gov

Table 1: Distribution of Benzoxazinones in Select Plant Families

| Plant Family | Examples | Reference(s) |

|---|---|---|

| Poaceae | Maize (Zea mays), Wheat (Triticum aestivum), Rye (Secale cereale) | nih.govresearchgate.net |

| Acanthaceae | Zebra Plant (Aphelandra squarrosa) | nih.govresearchgate.net |

| Ranunculaceae | Species within this family have been found to produce benzoxazinoids. | nih.govresearchgate.net |

| Scrophulariaceae | Species within this family have been found to produce benzoxazinoids. | researchgate.net |

| Lamiaceae | Golden Dead-nettle (Lamium galeobdolon) | labmanager.comnih.gov |

| Apocynaceae | Wrightia religiosa | nih.gov |

Benzoxazinoids are a cornerstone of the chemical defense strategy for many plants. nih.gov They are stored in an inactive, stable glucoside form within the plant cell's vacuole. mdpi.com When plant tissue is damaged by herbivores or attacked by pathogens, the stored glucosides come into contact with β-glucosidase enzymes located in other cell compartments, such as the plastids. mdpi.comresearchgate.net This enzymatic action rapidly releases the toxic aglycone form, which acts as a potent defense against a broad spectrum of pests. researchgate.netmdpi.com These compounds exhibit antifeedant, insecticidal, and antimicrobial properties. nih.govacs.org For instance, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) is a well-studied benzoxazinoid in maize that is effective against various pests, including the European corn borer. researchgate.net

Degradation Pathways and Allelochemical Activity in Natural Ecosystems

The primary step in the activation of benzoxazinone defenses is enzymatic degradation. researchgate.net In response to tissue damage, β-glucosidases hydrolyze the sugar moiety from the inactive benzoxazinoid glucosides (like DIMBOA-Glc). mdpi.comnih.gov This process results in the formation of unstable, but highly bioactive, aglycones such as DIMBOA or 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA). nih.gov This rapid conversion from a non-toxic precursor to a toxic weapon allows the plant to mount an immediate defense at the site of attack. researchgate.net

The benzoxazinone aglycones formed upon enzymatic hydrolysis are chemically unstable. researchgate.net They subsequently undergo a spontaneous chemical ring contraction. researchgate.net This process leads to the formation of more stable benzoxazolinone derivatives. researchgate.netnih.gov For example, the aglycone DIBOA degrades to form benzoxazolin-2(3H)-one (BOA), and DIMBOA degrades to 6-methoxy-benzoxazolin-2(3H)-one (MBOA). nih.govnih.gov These degradation products are also biologically active and contribute to the plant's defense and allelopathic effects. researchgate.net

Table 2: Example of Benzoxazinone Degradation Pathway

| Precursor (Inactive) | Enzyme | Aglycone (Active, Unstable) | Spontaneous Degradation Product (Active) | Reference(s) |

|---|---|---|---|---|

| DIMBOA-Glc | β-glucosidase | DIMBOA | MBOA | nih.govnih.gov |

Benzoxazinoids and their degradation products are released into the soil through root exudation or from decaying plant material. researchgate.netresearchgate.net In the soil, these compounds act as allelochemicals, influencing the germination and growth of neighboring plants. nih.govnih.gov This phenomenon, known as allelopathy, is a form of chemical competition between species. researchgate.net For example, rye is known to release benzoxazinoids that can suppress the growth of certain weeds, a property that can be exploited in agricultural systems. researchgate.netcapes.gov.br The release of these compounds into the rhizosphere creates a chemical environment that can either inhibit competitors or be detoxified by co-existing, adapted plant species, thus playing a crucial role in shaping plant communities. researchgate.net

Potential for Bio-Inspired Research and Agricultural Applications

The inherent biological activity of benzoxazinones makes them highly promising candidates for bio-inspired research, particularly in the development of new agricultural technologies. nih.gov Their chemical simplicity and versatile scaffold are valuable starting points for creating novel products. nih.gov

The direct extraction of benzoxazinones from plants for agricultural use is often impractical due to low natural production levels. mdpi.com This limitation has spurred research into harnessing the plants' own biosynthetic machinery for more sustainable and large-scale production. By understanding how plants create these chemicals, scientists can replicate and optimize the process in controlled systems. nih.govplos.org

The biosynthetic pathway for benzoxazinoids is well-elucidated in maize. It begins with the conversion of indole-3-glycerol phosphate, an intermediate in tryptophan synthesis, to indole (B1671886) by the enzyme benzoxazinoneless 1 (BX1). nih.govresearchgate.net A series of cytochrome P450 monooxygenases (BX2, BX3, BX4, and BX5) then catalyze sequential oxidations to form DIBOA. nih.govresearchgate.net This toxic intermediate is stabilized through glycosylation by UDP-glucosyltransferases (BX8 and BX9), and further modifications are carried out by other enzymes to create a diversity of benzoxazinoids. mdpi.comnih.govresearchgate.net

By isolating the genes that encode these enzymes, it is possible to reconstruct these pathways in microorganisms or using transient plant expression systems. nih.govplos.org This heterologous expression approach allows for the production of specific benzoxazinones and their analogues on a larger scale. It also opens the door to synthetic biology, where pathways can be engineered to produce novel molecules with enhanced properties, providing a sustainable pipeline for new bioactive compounds. nih.gov

Table 1: Key Enzymes in the Maize Benzoxazinoid Biosynthetic Pathway

| Enzyme | Class | Function | Reference |

| BX1 | Indole-3-glycerol phosphate lyase | Converts indole-3-glycerol phosphate to indole, the entry point into the pathway. | nih.govresearchgate.net |

| BX2-BX5 | Cytochrome P450 monooxygenases | Catalyze four sequential hydroxylation/oxidation steps to convert indole to DIBOA. | nih.govresearchgate.net |

| BX6 | 2-oxoglutarate-dependent dioxygenase | Hydroxylates DIBOA-Glc at the C-7 position. | researchgate.net |

| BX7 | O-methyltransferase | Methylates the C-7 hydroxyl group, converting TRIBOA-Glc to DIMBOA-Glc. | nih.gov |

| BX8/BX9 | UDP-glucosyltransferases | Add a glucose molecule to the toxic DIBOA aglycone, forming a stable glucoside for storage. | nih.govresearchgate.net |

| BX13 | 2-oxoglutarate-dependent dioxygenase | Converts DIMBOA-Glc to TRIMBOA-Glc through hydroxylation and rearrangement. | mdpi.comnih.gov |

| BX14 | O-methyltransferase | Converts DIM₂BOA-Glc to HDM₂BOA-Glc. | nih.gov |

Benzoxazinones are considered successful templates for the development of new, natural product-based agrochemicals, especially herbicides. nih.govnih.govacs.org Their natural phytotoxicity provides a strong foundation for creating compounds for integrated weed management strategies. nih.govacs.org

Research in this area focuses on structure-activity relationship (SAR) studies to optimize the benzoxazinone skeleton for enhanced herbicidal efficacy. nih.govnih.gov Scientists modify different parts of the molecule—including the aromatic ring—to improve its performance. For instance, enhancing the lipophilicity (the ability to dissolve in fats or lipids) of benzoxazinone derivatives has been shown to create more potent and selective herbicides. nih.govacs.org The introduction of halogen atoms, such as fluorine or chlorine, at specific positions on the aromatic ring has also resulted in compounds with significantly higher phytotoxic activity. nih.gov

Furthermore, scientists have synthesized novel analogues by replacing atoms in the core structure, such as substituting the oxygen in the oxazine (B8389632) ring with sulfur to create 1,4-benzothiazinones. mdpi.com These sulphur analogs have demonstrated strong inhibitory effects on the root growth of various weeds, in some cases matching the performance of commercial herbicides. mdpi.com Other modifications, like creating hybrids with other chemical moieties, have led to the discovery of highly potent and selective inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO), a crucial enzyme target for modern herbicides. nih.govgoogle.com These bio-inspired derivatives represent a promising avenue for discovering safer and more effective crop protection solutions. nih.gov

Table 2: Examples of Natural and Synthetic Benzoxazinone Derivatives and their Agrochemical Potential

| Compound | Type | Observed Activity/Potential | Reference |

| DIBOA | Natural | Allelochemical with phytotoxic, antifungal, and antimicrobial effects. A key lead for herbicide models. | nih.govnih.gov |

| DIMBOA | Natural | A primary defense compound in maize and wheat; serves as a template for herbicide development. | nih.govnih.govacs.org |

| 6-Chloro-D-DIBOA | Synthetic Derivative | Showed high phytotoxic activity in screening against wheat and common weeds. | nih.gov |

| 1,4-Benzothiazinones | Synthetic Analogue | Sulphur-containing mimics of benzoxazinones with significant inhibitory effects on weed root growth. | mdpi.com |

| PPO-Inhibiting Hybrids | Synthetic Derivative | Benzoxazinone-based compounds showing excellent, broad-spectrum herbicidal activity with high crop safety. | nih.gov |

| Acylhydrazone Derivatives | Synthetic Derivative | Showed good in-vitro fungicidal activities against several plant pathogenic fungi. | nih.gov |

Future Directions and Research Perspectives for 6 Bromo 4 Propyl 2h 1,4 Benzoxazin 3 One

Exploration of Novel Synthetic Methodologies for Enhanced Chemical Diversity

The future development of 6-Bromo-4-propyl-2H-1,4-benzoxazin-3-one is intrinsically linked to the ability to generate a diverse library of analogues for structure-activity relationship (SAR) studies. While classical methods for the synthesis of the 2H-1,4-benzoxazin-3-one core exist, often involving the reaction of 2-aminophenols with α-halo-acyl halides, future research should focus on more innovative and efficient synthetic strategies. nih.govresearchgate.net

Modern synthetic approaches such as transition-metal-catalyzed cross-coupling reactions could be employed to introduce a wider array of substituents at various positions on the benzoxazinone (B8607429) core. nih.gov Methodologies like one-pot syntheses, microwave-assisted organic synthesis (MAOS), and ultrasound-assisted synthesis could offer advantages in terms of reaction times, yields, and greener chemistry. nih.govresearchgate.netmdpi.com For instance, the development of a robust one-pot protocol for the synthesis of diversely substituted 2H-1,4-benzoxazin-3-ones from readily available starting materials would significantly accelerate the drug discovery process. researchgate.net

Furthermore, late-stage functionalization of the this compound scaffold is a critical area for exploration. Techniques such as C-H activation could enable the direct introduction of new functional groups onto the aromatic ring, providing access to previously inaccessible chemical space. nih.gov The exploration of such novel synthetic routes is paramount for creating a comprehensive library of derivatives with varied electronic and steric properties, which is essential for optimizing biological activity.

Table 1: Potential Synthetic Strategies for Diversification

| Synthetic Approach | Potential Advantages | Key Areas for Exploration for this compound |

| Transition-Metal Catalysis | High efficiency, broad substrate scope. | Suzuki, Buchwald-Hartwig, and Sonogashira couplings for derivatization of the aromatic ring. |

| One-Pot Reactions | Increased efficiency, reduced waste. | Development of tandem reactions to construct the core and introduce diversity in a single step. |

| Microwave/Ultrasound-Assisted Synthesis | Reduced reaction times, improved yields. | Optimization of reaction conditions for rapid analogue synthesis. nih.govresearchgate.net |

| C-H Functionalization | Access to novel derivatives, atom economy. | Direct introduction of functional groups at other positions of the benzoxazine (B1645224) core. nih.gov |

Advanced Pharmacological Profiling and Comprehensive Target Deconvolution Studies

The broader class of benzoxazinone derivatives has been reported to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.netnih.govnih.govjocpr.comnih.govnih.govjddtonline.infouomosul.edu.iq Therefore, a comprehensive pharmacological profiling of this compound is a crucial next step. This should involve screening the compound against a wide panel of biological targets to identify its primary mechanism of action and any potential off-target effects. nih.govresearchgate.net

Identifying the specific molecular targets of bioactive small molecules is a challenging but essential aspect of drug discovery. nih.gov Techniques for target deconvolution, which can range from affinity chromatography to proteomic-based approaches, will be instrumental in elucidating the proteins with which this compound interacts. For example, some benzoxazinone derivatives have been shown to target enzymes like PI3Kα, topoisomerase I, and α-chymotrypsin. nih.govnih.govnih.gov Investigating whether the title compound inhibits these or other key enzymes would be a logical starting point.

A systematic approach that combines broad phenotypic screening with focused target identification studies will be necessary to fully understand the therapeutic potential of this compound.

Integrated Computational and Experimental Design for Optimized Bioactivity and Selectivity

To accelerate the optimization of this compound as a potential drug candidate, an integrated approach that combines computational modeling with experimental validation is highly recommended. Computational techniques such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding mode of the compound with its biological target. nih.govnih.govnih.govnih.govnih.gov

These computational models can be used to predict how modifications to the chemical structure of this compound might affect its binding affinity and selectivity. This information can then guide the synthesis of new analogues with improved properties. For instance, if a specific interaction with an amino acid residue in the active site of a target protein is identified, analogues can be designed to enhance this interaction.

This iterative cycle of computational design, chemical synthesis, and biological testing is a powerful strategy for lead optimization. It allows for a more rational and efficient exploration of chemical space, ultimately leading to the development of compounds with optimized bioactivity and selectivity. Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity, will be a key component of this integrated approach. nih.govnih.govresearchgate.net

Investigation of Synergistic Effects with Established Therapeutic Agents

Combination therapy, the use of two or more drugs to treat a disease, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the potential synergistic effects of this compound with established therapeutic agents could reveal new treatment paradigms.

For example, if the compound is found to have anticancer properties, it could be tested in combination with existing chemotherapeutic drugs. A synergistic interaction could allow for lower doses of each drug to be used, potentially reducing toxicity and overcoming drug resistance. The principle of combination therapy has been successfully applied in various fields, including antiretroviral therapy for HIV. clinicaltrials.gov There is also preclinical evidence for the synergistic effects of combining certain classes of compounds, such as Hsp90 inhibitors, with other anticancer agents. researchgate.net

Future research should therefore include in vitro and in vivo studies to assess the efficacy of combining this compound with other drugs. This could lead to the development of more effective and safer treatment regimens.

Development of Advanced Delivery Systems or Prodrug Strategies for Improved Pharmacokinetics

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its efficacy and safety. Should this compound exhibit promising biological activity but suboptimal pharmacokinetic properties, the development of advanced delivery systems or prodrug strategies would be warranted.

Prodrugs are inactive derivatives of a drug molecule that are converted to the active form in the body. researchgate.netnih.govethz.ch This approach can be used to improve a variety of properties, such as solubility, stability, and the ability to cross biological barriers like the blood-brain barrier. rsc.org For instance, a prodrug of this compound could be designed to enhance its oral bioavailability or to achieve targeted delivery to a specific tissue.

Advanced drug delivery systems, such as nanoparticles and hydrogels, offer another avenue for improving the pharmacokinetic profile of a drug. nih.gov These systems can be used to protect the drug from degradation, control its release over time, and target it to the site of action. The development of a long-acting formulation could reduce the frequency of administration, improving patient compliance. researchgate.netnih.gov

Expansion into New Therapeutic Areas and Neglected Diseases

The diverse biological activities reported for the benzoxazinone scaffold suggest that this compound may have therapeutic potential beyond the initially identified activities. nih.govresearchgate.netjocpr.comuomosul.edu.iq A broad screening of the compound against a wide range of diseases is therefore a logical step to uncover new therapeutic applications.

This should include screening against pathogens responsible for neglected diseases, such as tuberculosis, for which new drugs are urgently needed. nih.govnih.gov The benzoxazinone scaffold has already shown promise in this area. Furthermore, given the wide range of reported activities, from anti-inflammatory to neuroprotective, it would be prudent to explore the potential of this compound in treating chronic conditions such as cardiovascular diseases and age-related disorders. vasatherapeutics.com

A systematic and unbiased approach to screening could reveal unexpected and valuable therapeutic applications for this compound, ultimately addressing unmet medical needs.

Table 2: Biological Activities of Benzoxazinone Derivatives and Potential Therapeutic Areas

| Biological Activity | Potential Therapeutic Area |

| Anticancer nih.govnih.govuomosul.edu.iq | Oncology |

| Antibacterial researchgate.netikm.org.my | Infectious Diseases |

| Antifungal researchgate.netuomosul.edu.iqikm.org.my | Infectious Diseases |

| Antiviral nih.govuomosul.edu.iq | Infectious Diseases |

| Anti-inflammatory researchgate.netnih.govnih.gov | Inflammatory Disorders |

| Neuroprotective researchgate.net | Neurodegenerative Diseases |

| Anti-tuberculosis nih.govnih.gov | Neglected Tropical Diseases |

| Anti-Alzheimer nih.gov | Neurodegenerative Diseases |

| Antidiabetic nih.govjocpr.com | Metabolic Disorders |

| Antioxidant nih.gov | Diseases associated with oxidative stress |

Q & A

Basic Research Questions

Q. How can the synthesis of 6-bromo-4-propyl-2H-1,4-benzoxazin-3-one be optimized for regioselective bromination and alkylation?

- Methodological Answer : To achieve regioselective bromination, use controlled reaction conditions (e.g., NBS in DMF at 0°C) to target the C6 position of the benzoxazinone core. For propyl group introduction at C4, employ nucleophilic substitution with propyl halides under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC and confirm regiochemistry using NOESY NMR to verify substituent positions .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected: ~283.1 g/mol). Analyze the bromine and propyl groups via ¹H/¹³C NMR:

- ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm) and propyl chain signals (δ 0.9–1.6 ppm for CH₃, δ 1.4–1.8 ppm for CH₂, δ 3.2–3.5 ppm for N-CH₂).

- ¹³C NMR : Confirm the ketone carbonyl (δ ~170 ppm) and brominated aromatic carbons (δ ~115–125 ppm) .

Q. How can the antimicrobial activity of this compound be evaluated against gram-positive and gram-negative bacteria?

- Methodological Answer : Perform broth microdilution assays to determine minimum inhibitory concentrations (MICs). Include controls (e.g., DIMBOA as a natural benzoxazinone reference). Test against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative). For discrepancies in activity, analyze membrane permeability using ethidium bromide uptake assays to assess efflux pump susceptibility .

Advanced Research Questions

Q. What QSAR models predict the antimicrobial potency of this compound derivatives?

- Methodological Answer : Use 3D-QSAR models built on a curated dataset of 111 benzoxazin-3-one derivatives. Key descriptors include:

- VolSurf parameters : Hydrophobic interactions and molecular shape.

- H-bonding capacity : Electron-withdrawing groups (e.g., Br) enhance activity against gram-positive bacteria.

- Steric effects : Bulky substituents (e.g., propyl) improve binding to bacterial targets. Validate predictions with in silico docking against S. aureus penicillin-binding proteins (PBPs) .

Q. How can contradictions in bioactivity data between gram-positive and gram-negative bacteria be resolved?

- Methodological Answer : Address discrepancies by:

- Membrane permeability assays : Use fluorescent probes (e.g., Nile Red) to compare compound uptake.

- Efflux pump inhibition : Co-administer efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) with the compound to test for restored activity in gram-negative strains.

- Transcriptomic analysis : Identify bacterial genes upregulated upon exposure (e.g., efflux pump operons) .

Q. What mechanistic insights support the multitarget antimicrobial action of this compound?

- Methodological Answer : Employ proteomics (e.g., 2D-DIGE) to identify bacterial proteins with altered expression post-treatment. Combine with metabolic flux analysis to map disruptions in pathways like cell wall synthesis (targeting PBPs) and folate metabolism. Validate using gene knockout strains (e.g., S. aureus PBP2a mutants) .

Q. How can synthetic modifications enhance the metabolic stability of this compound?

- Methodological Answer : Introduce electron-donating groups (e.g., methoxy) at C7 to reduce oxidative degradation. Replace the propyl chain with cyclopropyl to sterically hinder CYP450-mediated metabolism. Assess stability using liver microsome assays and predict ADME properties via SwissADME .

Q. What strategies are effective in designing this compound derivatives with dual antifungal and antibacterial activity?

- Methodological Answer : Synthesize hybrid derivatives by conjugating the benzoxazinone core with triazole (antifungal) moieties via click chemistry. Test dual activity using checkerboard assays (FIC index) against Candida albicans and MRSA. Optimize using CoMFA models to balance hydrophobicity and H-bond donor capacity .

Q. How does the compound’s instability in aqueous environments impact its allelopathic or antimicrobial applications?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) to identify degradation products (e.g., debrominated or hydrolyzed derivatives via LC-MS). Formulate with cyclodextrins or liposomes to improve solubility and reduce hydrolysis. Compare bioactivity of fresh vs. degraded samples using seed germination inhibition assays (allelopathy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products